methyl 4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoate
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Overview
Description
Methyl 4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of methyl 4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoate typically involves a multi-step process. One common method is the domino Knoevenagel-Michael-cyclization reaction. This method involves the reaction of aromatic aldehydes, resorcinol, and malononitrile in the presence of a catalytic amount of sodium carbonate under grinding conditions . This approach is efficient and environmentally friendly, making it suitable for industrial production.
Chemical Reactions Analysis
Methyl 4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amino groups.
Cyclization: The chromene ring can participate in cyclization reactions, forming various heterocyclic compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and antioxidant properties
Mechanism of Action
The mechanism of action of methyl 4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, interfere with DNA replication, and induce apoptosis in cancer cells . The chromene ring structure allows it to interact with various biological molecules, leading to its diverse biological activities.
Comparison with Similar Compounds
Methyl 4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoate is unique due to its specific structural features. Similar compounds include:
4-hydroxycoumarin: Known for its anticoagulant properties.
2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: Exhibits broad-spectrum antibacterial activity.
Methyl 3-aminobenzoate: Used in various organic synthesis reactions.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
354554-77-1 |
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Molecular Formula |
C18H14N2O4 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
methyl 4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoate |
InChI |
InChI=1S/C18H14N2O4/c1-23-18(22)11-4-2-10(3-5-11)16-13-7-6-12(21)8-15(13)24-17(20)14(16)9-19/h2-8,16,21H,20H2,1H3 |
InChI Key |
GCODKRONMMOXPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
solubility |
46.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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